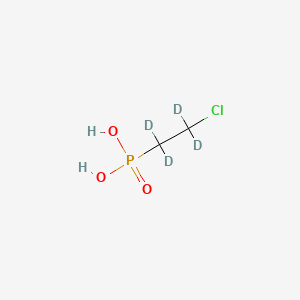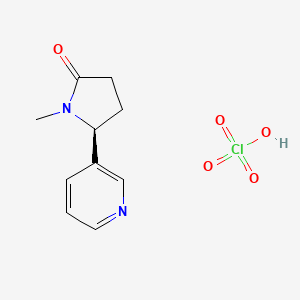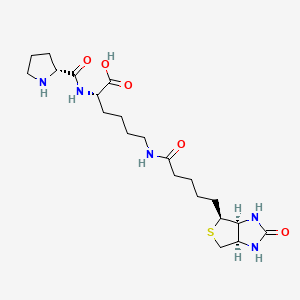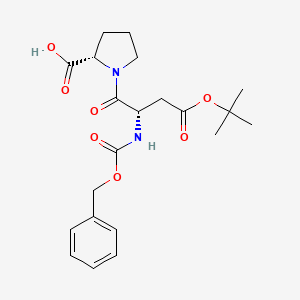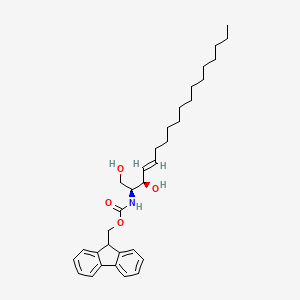
Fmoc-erythro-Sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-erythro-Sphingosine typically involves the protection of the amine group of erythro-sphingosine with the Fmoc group. This can be achieved by reacting erythro-sphingosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the sphingosine backbone can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of free amine sphingosine.
Scientific Research Applications
Chemistry: Fmoc-erythro-Sphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids. It serves as a precursor for the preparation of various bioactive molecules .
Biology: In biological research, this compound is used to study the role of sphingolipids in cellular processes. It is particularly useful in investigating the mechanisms of cell signaling and apoptosis .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit protein kinase C, which is involved in various pathological conditions, including cancer and neurodegenerative diseases .
Industry: this compound is used in the production of specialized lipids and as a reagent in the synthesis of complex organic molecules .
Mechanism of Action
Molecular Targets and Pathways: Fmoc-erythro-Sphingosine exerts its effects primarily by inhibiting protein kinase C activity. This inhibition affects several signal transduction pathways, leading to alterations in cell proliferation, differentiation, and apoptosis . The compound also interacts with other enzymes involved in sphingolipid metabolism, further influencing cellular processes .
Comparison with Similar Compounds
Erythro-Sphingosine: The parent compound without the Fmoc group.
Phytosphingosine: A similar sphingolipid with an additional hydroxyl group.
Dihydrosphingosine: A reduced form of sphingosine with no double bonds in the backbone.
Uniqueness: Fmoc-erythro-Sphingosine is unique due to the presence of the Fmoc protecting group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic organic chemistry and peptide synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56607-19-3 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)
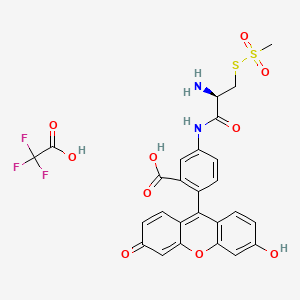

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
![Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B561818.png)
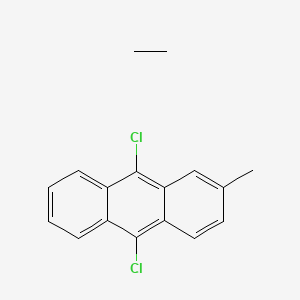
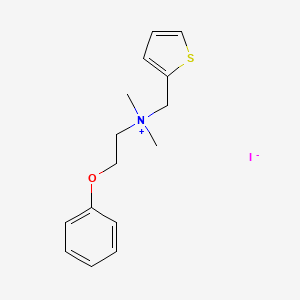
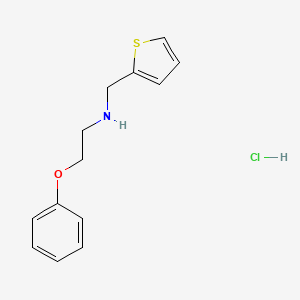
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
